molecular formula C18H16BrNO4S B2898043 Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate CAS No. 2361827-55-4

Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate

Cat. No. B2898043
CAS RN: 2361827-55-4
M. Wt: 422.29
InChI Key: UVQYUBFJROBJFR-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate is a chemical compound. It is a derivative of quinoline, a class of bicyclic organic compounds . Quinoline and its derivatives have been of particular interest in the scientific community due to their wide range of applications in various fields such as pharmacy, medicine, physics, and engineering .


Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline derivatives have been characterized by various techniques such as infrared spectroscopy, 1H and 13C NMR, and melting point . X-ray diffraction has been used to

Scientific Research Applications

Synthesis and Potential Antileukotrienic Agents

Jampílek et al. (2004) described the synthesis of new compounds with potential as antileukotrienic drugs, highlighting the importance of specific conditions and catalysts in their creation. These compounds have shown in vitro cytotoxicity and antiplatelet activity, demonstrating their potential in medical applications (J. Jampílek et al., 2004).

Efficient Reagents for Quinoline Synthesis

Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) utilized Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] as efficient reagents for quinoline synthesis, offering a method to produce quinolines in excellent yields under aqueous and solvent-free conditions (R. Ghorbani‐Vaghei & S. Akbari-Dadamahaleh, 2009).

Pro-Apoptotic Effects of Sulfonamide Derivatives

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which were evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting their potential use in cancer therapy (A. Cumaoğlu et al., 2015).

Remote Sulfonylation of Aminoquinolines

Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, producing environmentally friendly byproducts. This research demonstrates a novel approach to modifying quinoline derivatives for potential applications (Chengcai Xia et al., 2016).

Analytical Profiles of Synthetic Cannabinoid Receptor Agonists

Brandt et al. (2020) characterized a group of synthetic cannabinoid receptor agonists (SCRAs) that are less studied, providing analytical profiles that could be useful in forensic and clinical investigations. This study contributes to understanding the chemical properties and potential implications of these compounds (S. Brandt et al., 2020).

properties

IUPAC Name

quinolin-8-yl 4-bromo-3-propoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQYUBFJROBJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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